6-(3-Isopropyl-5-methylphenoxy)-5-nitropyrimidin-4-amine
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Overview
Description
6-(3-Isopropyl-5-methylphenoxy)-5-nitropyrimidin-4-amine is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with nitro and amine groups, and a phenoxy group with isopropyl and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Isopropyl-5-methylphenoxy)-5-nitropyrimidin-4-amine typically involves multiple steps, starting with the preparation of the phenoxy intermediate. The phenoxy intermediate can be synthesized by reacting 3-isopropyl-5-methylphenol with an appropriate halogenated pyrimidine under basic conditions. The nitro group is then introduced through nitration reactions, and the amine group is added via reduction or substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents may also be used to enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
6-(3-Isopropyl-5-methylphenoxy)-5-nitropyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The phenoxy and pyrimidine rings can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the phenoxy or pyrimidine rings.
Scientific Research Applications
6-(3-Isopropyl-5-methylphenoxy)-5-nitropyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(3-Isopropyl-5-methylphenoxy)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with phenoxy, nitro, and amine substituents. Examples include:
- 6-(3-Isopropyl-5-methylphenoxy)-2-phenyl-4-pyrimidinyl derivatives
- 6-(3-Isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl derivatives
Uniqueness
6-(3-Isopropyl-5-methylphenoxy)-5-nitropyrimidin-4-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
6-(3-methyl-5-propan-2-ylphenoxy)-5-nitropyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-8(2)10-4-9(3)5-11(6-10)21-14-12(18(19)20)13(15)16-7-17-14/h4-8H,1-3H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPUAJKIPBMVMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=NC=NC(=C2[N+](=O)[O-])N)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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